molecular formula C8H2BrClF3NO2S B1415651 3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805100-84-8

3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1415651
CAS No.: 1805100-84-8
M. Wt: 348.52 g/mol
InChI Key: XGWYWPGQDZMUIB-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3BrClF3NO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include sulfonic acids or sulfonates.

Scientific Research Applications

3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for enzyme inhibition studies, where it can modify the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-7-4(3-14)1-2-5(17(10,15)16)6(7)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWYWPGQDZMUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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